Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691541
InChI: InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H
SMILES:
Molecular Formula: C9H19ClN2O3
Molecular Weight: 238.71 g/mol

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride

CAS No.:

Cat. No.: VC17691541

Molecular Formula: C9H19ClN2O3

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride -

Specification

Molecular Formula C9H19ClN2O3
Molecular Weight 238.71 g/mol
IUPAC Name methyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride
Standard InChI InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H
Standard InChI Key PGIUAHNCGNJCML-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)OC)NC(=O)CN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is characterized by the IUPAC name methyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate hydrochloride. Its canonical SMILES representation is CC(C)CC(C(=O)OC)NC(=O)CN.Cl, reflecting the esterified carboxyl group, branched methyl side chain, and hydrochloride salt formation. The compound’s stereochemistry and functional groups contribute to its reactivity in aqueous environments, with an optical rotation of [α]D25=+35.7[\alpha]_D^{25} = +35.7^\circ (c=3, H₂O) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₉ClN₂O₃
Molecular Weight238.71 g/mol
Melting Point231°C (decomposes)
Boiling Point410.4±30.0°C at 760 mmHg
Density1.1±0.1 g/cm³
SolubilitySoluble in polar solvents

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride involves multi-step organic reactions. A common approach begins with the protection of leucine’s amino group, followed by coupling with glycine derivatives. Source details a protocol where N-protected amino acid esters are synthesized via EDC/HOBt-mediated coupling in dichloromethane or DMF, followed by deprotection using trifluoroacetic acid (TFA) . The final hydrochloride salt is obtained through precipitation in acidic conditions.

Key steps include:

  • Amino Protection: Leucine’s α-amino group is protected using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups.

  • Esterification: The carboxyl group is converted to a methyl ester using methanol and thionyl chloride.

  • Amide Bond Formation: Glycine’s amino group is acylated with the protected leucine derivative under reflux conditions.

  • Deprotection and Salt Formation: Acidic cleavage of protecting groups yields the free amine, which is neutralized with HCl to form the hydrochloride salt .

Analytical Characterization

Spectroscopic methods confirm the compound’s structure:

  • NMR: 1^1H NMR (400 MHz, D₂O) displays signals at δ 1.05 (d, 6H, CH(CH₃)₂), δ 3.68 (s, 3H, OCH₃), and δ 4.25 (m, 1H, CHNH).

  • IR: Strong absorption bands at 1650 cm⁻¹ (amide C=O) and 1730 cm⁻¹ (ester C=O).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 238.71 [M+H]⁺.

Biological and Biochemical Applications

Role in Peptide Synthesis

As a leucine derivative, this compound serves as a building block for solid-phase peptide synthesis (SPPS). Its methyl ester group enhances solubility in organic solvents, facilitating coupling reactions with resin-bound peptides. Source highlights its utility in synthesizing γ-lactam-thiazole hybrids, which exhibit protease inhibitory activity .

Metabolic Pathway Studies

In biochemical assays, methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride acts as a substrate for aminopeptidases and transaminases. Kinetic studies reveal a KmK_m of 0.42 mM for human leucine aminopeptidase, suggesting moderate binding affinity.

Table 2: Biological Activity Profile

AssayResult
Cell Proliferation InhibitionIC₅₀ = 43 μM (HeLa cells)
Apoptosis InductionEC₅₀ = 14 μM (Jurkat cells)
Neuroprotective ActivityNot observed

Comparison with Structural Analogues

(R)-2-(2-Aminoacetamido)-4-Methylpentanoic Acid

This analogue (CAS 688-13-1) lacks the methyl ester group, resulting in higher water solubility (1.1 g/mL vs. 0.8 g/mL) but reduced membrane permeability . Unlike the methyl ester derivative, it exhibits neuroprotective effects in cortical neuron models .

Ethyl 4-Amino-2-Methylpentanoate Derivatives

Compounds like ethyl (2R,4S)-4-amino-5-([1,1'-biphenyl]-4-yl)-2-methylpentanoate hydrochloride (CAS 149690-12-0) demonstrate enhanced affinity for G-protein-coupled receptors, underscoring the impact of aromatic substituents on bioactivity .

Industrial Production and Quality Control

Chinese manufacturers (e.g., Biosynce) adhere to Good Manufacturing Practice (GMP) standards, ensuring ≥98% purity via HPLC. Batch-specific certificates of analysis (CoA) include residual solvent limits (<0.1% methanol) and heavy metal screening (<10 ppm) . Stability studies indicate a shelf life of 24 months at -20°C.

Future Research Directions

  • Drug Development: Optimizing ester prodrugs for enhanced bioavailability.

  • Enzyme Engineering: Designing bespoke aminopeptidases for catalytic applications.

  • Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.

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